4-Hydroxy-4-(naphth-2-yl)piperidine HCl 4-Hydroxy-4-(naphth-2-yl)piperidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18771751
InChI: InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H
SMILES:
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

4-Hydroxy-4-(naphth-2-yl)piperidine HCl

CAS No.:

Cat. No.: VC18771751

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-4-(naphth-2-yl)piperidine HCl -

Specification

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 4-naphthalen-2-ylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H
Standard InChI Key KLONRCGBYGXSLW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-hydroxy-4-(naphth-2-yl)piperidine hydrochloride consists of a six-membered piperidine ring with a hydroxyl group (-OH) and a naphthalen-2-yl group at the 4-position, forming a tertiary alcohol configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory and industrial applications .

Table 1: Structural and Molecular Data

PropertyValue/DescriptionSource
Molecular formulaC15H18ClNO\text{C}_{15}\text{H}_{18}\text{ClNO}
Molecular weight263.76 g/mol
IUPAC name4-(Naphthalen-2-yl)piperidin-4-ol hydrochloride
CAS number198334-39-3
Hybridizationsp³ at nitrogen and carbon centers

X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the naphthyl group occupying an equatorial position to minimize steric strain. The hydroxyl group participates in hydrogen bonding, influencing the compound’s reactivity and crystalline packing .

Synthesis and Optimization Strategies

Modified Mannich Reaction

A primary synthesis route involves a modified Mannich reaction, where formaldehyde reacts with naphthylamine in the presence of piperidine under acidic conditions. This one-pot method proceeds at 100°C for 6–8 hours, yielding the target compound after purification via column chromatography (60–70% yield). Key parameters include:

  • Temperature: 90–110°C

  • Catalyst: Hydrochloric acid (10–15 mol%)

  • Solvent: Ethanol/water (3:1 v/v) .

Nucleophilic Substitution Pathways

Alternative methods employ tert-butyl 4-methylenepiperidine-1-carboxylate intermediates, as detailed in Patent EP3091007A1 . For example, refluxing the intermediate with hydrobromic acid in isopropanol produces 4-methylenepiperidine hydrobromide, which is subsequently oxidized and hydrochlorinated:

tert-butyl 4-methylenepiperidine-1-carboxylate+HBrreflux4-methylenepiperidine hydrobromideHCloxidation4-hydroxy-4-(naphth-2-yl)piperidine HCl\text{tert-butyl 4-methylenepiperidine-1-carboxylate} + \text{HBr} \xrightarrow{\text{reflux}} \text{4-methylenepiperidine hydrobromide} \xrightarrow[\text{HCl}]{\text{oxidation}} \text{4-hydroxy-4-(naphth-2-yl)piperidine HCl}

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Intermediate formationHBr (48% aq.), isopropanol, reflux, 16h84>98.5
HydrochlorinationHCl/MeOH, 40°C, 5h7897.2
PurificationColumn chromatography (SiO₂, EtOAc/hexane)-99.0

Optimization studies highlight the critical role of solvent choice (e.g., toluene or isopropanol) and acid stoichiometry in minimizing byproducts such as dimerized naphthylamines .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in water (5.2 mg/mL at 25°C) . Thermal stability analyses (TGA/DSC) show decomposition onset at 210°C, with a melting point range of 195–198°C.

Spectroscopic Characterization

  • 1H-NMR^1\text{H-NMR} (300 MHz, CDCl₃): δ 7.82–7.26 (m, 7H, naphthyl), 4.10 (s, 1H, -OH), 3.15–2.82 (m, 4H, piperidine-H), 1.87–1.53 (m, 4H, piperidine-H) .

  • GC-MS: m/z 200 (M⁺-Cl), 184, 156, 128 .

  • IR (KBr): 3420 cm⁻¹ (-OH stretch), 2945 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (C=C aromatic).

Table 3: Thermodynamic and Spectral Data

PropertyValueMethod
LogP (octanol-water)2.8 ± 0.3Computational
pKa (hydroxyl group)9.4Potentiometric
λmax (UV-Vis)278 nm (ε = 4500 L·mol⁻¹·cm⁻¹)Ethanol

Applications in Medicinal Chemistry and Drug Development

Neurotransmitter Receptor Modulation

4-Hydroxy-4-(naphth-2-yl)piperidine HCl demonstrates affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. This dual activity suggests potential in treating neuropsychiatric disorders, although in vivo studies remain preliminary.

Intermediate in Anticancer Agents

The naphthyl-piperidine scaffold serves as a precursor for kinase inhibitors. For instance, coupling with pyrimidine derivatives yields compounds with sub-micromolar activity against BRAF V600E mutants .

Table 4: Biological Activity Profiles

TargetAssay TypeResult (IC₅₀/EC₅₀)
5-HT₂A receptorRadioligand binding120 nM
D₂ receptorcAMP accumulation450 nM
BRAF V600E kinaseCell proliferation0.89 μM
Hazard CodeSignal WordPrecautionary Statements
H302WarningHarmful if swallowed
H315WarningCauses skin irritation
P264-Wash hands thoroughly after handling

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